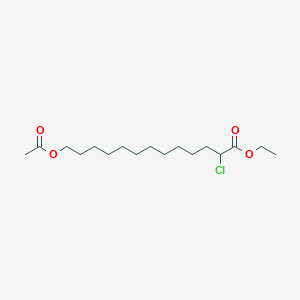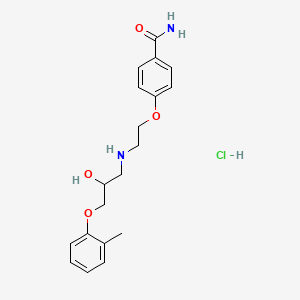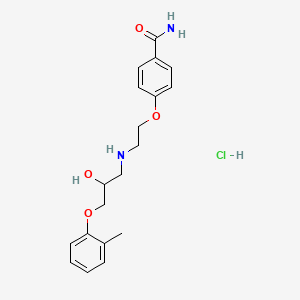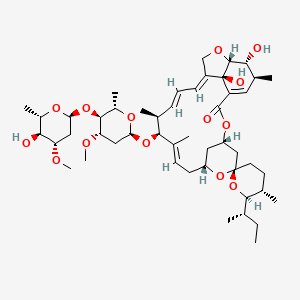
Ethyl 13-(acetyloxy)-2-chlorotridecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 13-(acetyloxy)-2-chlorotridecanoate is an organic compound characterized by the presence of an ethyl ester, an acetyloxy group, and a chlorine atom on a tridecanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 13-(acetyloxy)-2-chlorotridecanoate typically involves the esterification of 13-(acetyloxy)-2-chlorotridecanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
13-(acetyloxy)-2-chlorotridecanoic acid+ethanolacid catalystEthyl 13-(acetyloxy)-2-chlorotridecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 13-(acetyloxy)-2-chlorotridecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 13-(acetyloxy)-2-chlorotridecanoic acid and ethanol.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia or thiols, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 13-(acetyloxy)-2-chlorotridecanoic acid and ethanol.
Substitution: Various substituted tridecanoates depending on the nucleophile used.
Reduction: 13-(acetyloxy)-2-chlorotridecanol.
科学的研究の応用
Ethyl 13-(acetyloxy)-2-chlorotridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of Ethyl 13-(acetyloxy)-2-chlorotridecanoate primarily involves the hydrolysis of the ester bond to release 13-(acetyloxy)-2-chlorotridecanoic acid. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released acid can then interact with various molecular targets, depending on the specific application.
類似化合物との比較
Ethyl 13-(acetyloxy)-2-chlorotridecanoate can be compared with other similar compounds such as:
Ethyl 13-(acetyloxy)-tridecanoate: Lacks the chlorine atom, which may affect its reactivity and applications.
Ethyl 2-chlorotridecanoate: Lacks the acetyloxy group, which may influence its hydrolysis and substitution reactions.
Ethyl 13-(hydroxy)-2-chlorotridecanoate:
特性
CAS番号 |
6678-50-8 |
|---|---|
分子式 |
C17H31ClO4 |
分子量 |
334.9 g/mol |
IUPAC名 |
ethyl 13-acetyloxy-2-chlorotridecanoate |
InChI |
InChI=1S/C17H31ClO4/c1-3-21-17(20)16(18)13-11-9-7-5-4-6-8-10-12-14-22-15(2)19/h16H,3-14H2,1-2H3 |
InChIキー |
OLHCLGLNEONQIF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCCCCCCCCCOC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)








